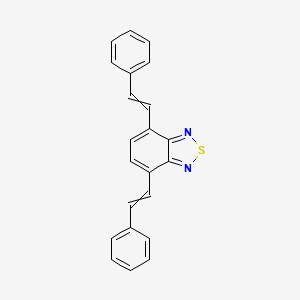![molecular formula C13H14F3NO B12523194 Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- CAS No. 832722-38-0](/img/structure/B12523194.png)
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylmethyl group and a trifluoromethyl-substituted propenyl group attached to the nitrogen atom of the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- typically involves the reaction of acetamide with appropriate reagents to introduce the phenylmethyl and trifluoromethyl-propenyl groups. Common synthetic routes may include:
N-Alkylation: Reacting acetamide with benzyl chloride (phenylmethyl chloride) in the presence of a base to form N-(phenylmethyl)acetamide.
Addition of Trifluoromethyl-Propenyl Group: Introducing the trifluoromethyl-propenyl group through a reaction with a suitable trifluoromethylated alkene under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes, high-pressure reactors, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The phenylmethyl group may contribute to binding interactions with target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(phenylmethyl)-: Lacks the trifluoromethyl-propenyl group.
Acetamide, N-[1-(trifluoromethyl)-2-propenyl]-: Lacks the phenylmethyl group.
Benzamide Derivatives: Compounds with similar structures but different substituents on the amide nitrogen.
Uniqueness
Acetamide, N-(phenylmethyl)-N-[1-(trifluoromethyl)-2-propenyl]- is unique due to the presence of both the phenylmethyl and trifluoromethyl-propenyl groups, which may impart distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
832722-38-0 |
|---|---|
Molecular Formula |
C13H14F3NO |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
N-benzyl-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
InChI |
InChI=1S/C13H14F3NO/c1-3-12(13(14,15)16)17(10(2)18)9-11-7-5-4-6-8-11/h3-8,12H,1,9H2,2H3 |
InChI Key |
HJVOBIPLLYZQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C(C=C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
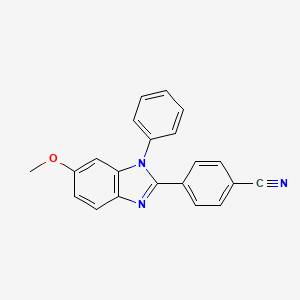
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)
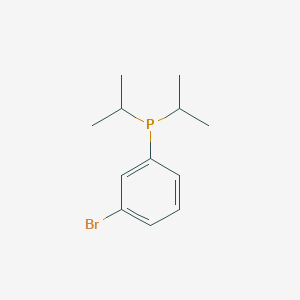
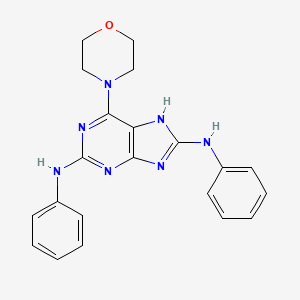
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
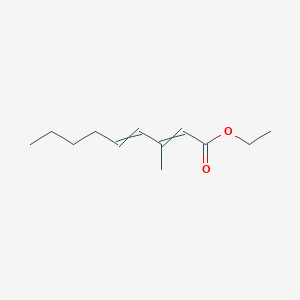

![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)](/img/structure/B12523185.png)
![3-[2-(Bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine](/img/structure/B12523205.png)
